![molecular formula C9H12ClFN6O4 B10855154 4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride" is an intriguing compound known for its complex structure and potential applications in various scientific fields. It comprises a pyrimidin-2-one ring substituted with an amino group, azido, fluoro, and hydroxyl groups attached to an oxolane ring. This compound often attracts attention in medicinal chemistry and pharmaceutical development due to its versatile biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride can be achieved through a multi-step organic synthesis. This typically involves:
Formation of the Pyrimidine Ring: : Starting from simpler precursors, the pyrimidine ring is constructed through a series of condensation reactions.
Oxolane Ring Construction: : The oxolane ring can be synthesized separately and then linked to the pyrimidine moiety through nucleophilic substitution.
Introduction of Functional Groups: : The azido, fluoro, and hydroxyl groups are introduced in subsequent steps using appropriate reagents under controlled conditions.
Final Purification: : The final compound is purified through crystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental compliance. Typical methods include batch processing and continuous flow techniques, utilizing high-throughput synthesis methods to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the azido and hydroxyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the fluoro and amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are employed.
Substitution: : Reagents such as halides, alkoxides, and nucleophiles facilitate various substitution reactions.
Major Products
The major products depend on the specific reaction conditions but typically include modified pyrimidine derivatives, altered oxolane rings, or derivatives with modified azido, fluoro, or hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound is notable for its potential in multiple research domains:
Chemistry: : Used in synthetic organic chemistry as an intermediate for more complex molecule synthesis.
Biology: : Investigated for its role in inhibiting or interacting with biological macromolecules.
Medicine: : Explored for antiviral, antibacterial, and anticancer properties.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. This can inhibit or activate pathways involved in disease processes. The azido group may facilitate bioorthogonal reactions, making the compound a useful tool in chemical biology.
Comparación Con Compuestos Similares
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride can be compared with compounds such as:
4-amino-1-[(2R,4S,5R)-5-azido-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
4-amino-1-[(2R,4S,5R)-5-azido-3-hydroxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
These similar compounds share structural features but differ in their specific functional groups, which influences their reactivity and biological activity. The unique combination of the fluoro and azido groups in our compound imparts distinct chemical properties and biological activities, distinguishing it from other analogs.
Propiedades
Fórmula molecular |
C9H12ClFN6O4 |
|---|---|
Peso molecular |
322.68 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5?,6-,7-,9-;/m1./s1 |
Clave InChI |
MKMLHJHSIBILJH-UUORSLQBSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B10855083.png)
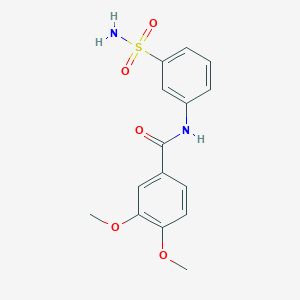

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)
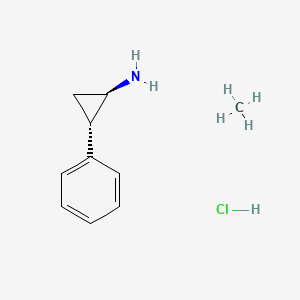
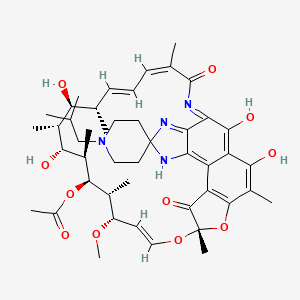
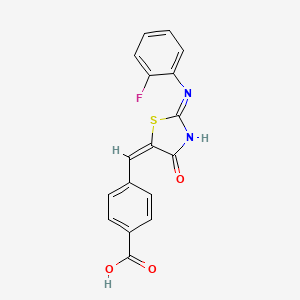
![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
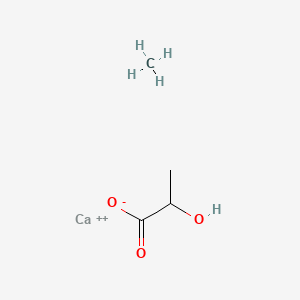
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
